N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinoethyl group, and a nitrobenzamide moiety. These functional groups contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through the reaction of aniline with methoxybenzene under acidic conditions.
Morpholinoethylation: The intermediate is then reacted with morpholine in the presence of a suitable base to introduce the morpholinoethyl group.
Nitration: The resulting compound undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Amidation: Finally, the nitro-substituted intermediate is reacted with a suitable amine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with the nitro group reduced to an amine.
Substitution: Substituted derivatives with the nitro group replaced by other functional groups.
Scientific Research Applications
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-methyl-4-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-methoxyphenyl)-2-(4-morpholinyl)acetamide: Similar structure but lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-methoxyphenyl)-2-(4-piperidinyl)acetamide: Contains a piperidine ring instead of a morpholine ring, leading to variations in its chemical and biological properties.
N-(4-methoxyphenyl)-2-(4-pyrrolidinyl)acetamide: Features a pyrrolidine ring, which may affect its interaction with molecular targets and overall activity.
These comparisons help to understand the unique features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-15-13-17(5-8-19(15)24(26)27)21(25)22-14-20(23-9-11-29-12-10-23)16-3-6-18(28-2)7-4-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKCFMRFSBIAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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